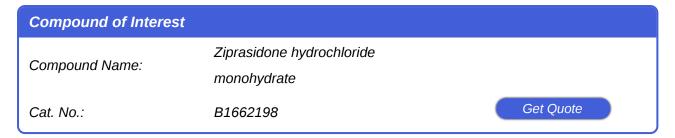


Unveiling the Dissolution Dynamics of Ziprasidone Formulations: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dissolution profiles of various ziprasidone formulations, supported by experimental data. Ziprasidone, an atypical antipsychotic, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low aqueous solubility.[1][2] This inherent low solubility makes the dissolution rate a critical factor influencing its bioavailability.[2][3] This guide will delve into the performance of different formulations, including amorphous versus crystalline forms, and the impact of manufacturing processes on dissolution.

Comparative Dissolution Data

The following tables summarize the quantitative data from various studies, offering a clear comparison of the dissolution performance of different ziprasidone formulations under specified conditions.

Table 1: Dissolution of Amorphous vs. Crystalline Ziprasidone Formulations



Formulation	Dissolution Medium	Apparatus	Time (min)	% Drug Released	Reference
Amorphous Ziprasidone (Ball-milled)	0.1 M HCl (pH 1.2)	USP Apparatus II (Paddle) at 75 rpm	60	~80%	[2]
Amorphous Ziprasidone (Cryomilled)	0.1 M HCl (pH 1.2)	USP Apparatus II (Paddle) at 75 rpm	60	~85%	[2]
Crystalline Ziprasidone HCI (Reference)	0.1 M HCl (pH 1.2)	USP Apparatus II (Paddle) at 75 rpm	60	~75%	[2]
Amorphous Ziprasidone Inclusion Complex	pH 4.0 Phosphate Buffer	Stirred Beaker	< 2	~80%	[4]
Crystalline Ziprasidone HCl	pH 4.0 Phosphate Buffer	Stirred Beaker	15	~70%	[4]

Table 2: Dissolution of Ziprasidone Formulations with Different Binders



Formulation (Binder)	Dissolution Medium	Time (min)	% Drug Released	Reference
Gum Karaya	pH 7.4 Phosphate Buffer + 1% SLS	45	>85%	[5]
Acacia	pH 7.4 Phosphate Buffer + 1% SLS	45	>85%	[5]
Olibanum	pH 7.4 Phosphate Buffer + 1% SLS	45	>85%	[5]
Tragacanth	pH 7.4 Phosphate Buffer + 1% SLS	45	>85%	[5]
Guar Gum	pH 7.4 Phosphate Buffer + 1% SLS	45	>85%	[5]
Marketed Formulation	pH 7.4 Phosphate Buffer + 1% SLS	45	<85%	[5]

Table 3: Dissolution of Fast-Dissolving Tablets of Ziprasidone HCl

Formulation	Dissolution Medium	Time (min)	% Drug Released	Reference
Optimized Fast Dissolving Tablet (F7)	pH 7.4 Phosphate Buffer	20	98.38%	[6]
Pure Ziprasidone	pH 6.8 Phosphate Buffer	60	34.5%	[7]



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key dissolution studies cited in this guide.

Protocol 1: Dissolution of Amorphous Ziprasidone Formulations[2]

- Apparatus: USP Apparatus II (Paddle)
- Rotation Speed: 75 rpm
- Temperature: 37°C
- Dissolution Medium: 900 mL of 0.1 M hydrochloric acid (pH 1.2) containing 0.05 M NaCl and 1.5% sodium lauryl sulphate.
- Sampling Times: 10, 20, 30, 45, and 60 minutes.
- Analysis: Samples were withdrawn through a 0.45 μm membrane filter and analyzed using Ultra-Performance Liquid Chromatography (UPLC).

Protocol 2: Dissolution of Ziprasidone Bi-layer Floating Tablets[8]

- Apparatus: USP Apparatus II (Paddle)
- Rotation Speed: 50 rpm
- Temperature: 37 ± 0.5°C
- Dissolution Medium: 900 mL of pH 7.4 phosphate buffer solution with 1% Sodium Lauryl Sulphate (SLS).
- Sampling Times: 5, 10, 15, 20, 25, 30, 35, 40, 45, 50, 55, 60, 75, 90, 105, 120, and 150 minutes.



 Analysis: Samples were filtered through Whatman filter paper, suitably diluted, and analyzed for ziprasidone content.

Protocol 3: Dissolution of Fast-Dissolving Ziprasidone HCl Tablets[6]

Apparatus: USP Type II (Paddle)

· Rotation Speed: 50 rpm

• Temperature: 37 ± 0.5°C

Dissolution Medium: 900 mL of phosphate buffer pH 7.4.

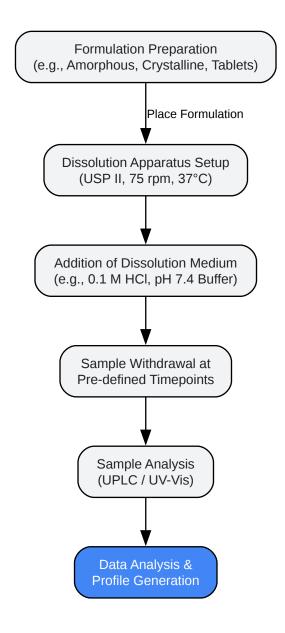
Sampling Times: 2, 4, 6, 8, 10, 12, 14, 16, 18, and 20 minutes.

 Analysis: Aliquots were withdrawn and filtered through Whatman's No. 41 filter paper. The absorbance of the samples was measured spectrophotometrically at 317 nm.

Visualizing Experimental Processes and Pathways

To further elucidate the experimental workflows and the drug's mechanism of action, the following diagrams are provided.



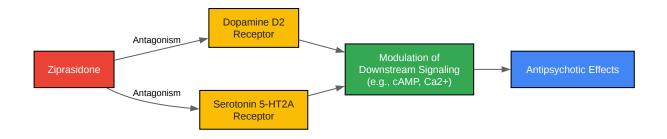


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Experimental workflow for comparative dissolution studies.

Ziprasidone is an atypical antipsychotic that acts on multiple neurotransmitter receptors. Its therapeutic effects are believed to be mediated primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8]





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Simplified signaling pathway of Ziprasidone.

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